molecular formula C20H18ClN3O4S B3957217 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3957217
M. Wt: 431.9 g/mol
InChI Key: RDHDREPOQWCQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine, also known as CNP-Naps, is a chemical compound that has gained attention in the scientific community due to its potential use in biomedical research. This compound is a piperazine derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with the catalytic subunit of CK2, which leads to the inhibition of its activity. This inhibition results in the modulation of various cellular processes that are regulated by CK2, such as the activation of the PI3K/Akt signaling pathway and the regulation of the NF-κB transcription factor. The inhibition of CK2 activity by 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has also been shown to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and to reduce the proliferation of cancer cells. It has also been shown to modulate the PI3K/Akt signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and survival. 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has also been shown to regulate the NF-κB transcription factor, which is involved in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has several advantages when used as a tool compound in lab experiments. It is a potent inhibitor of CK2, which makes it an ideal tool compound for the investigation of CK2-mediated cellular processes. It is also a relatively stable compound that can be easily synthesized and purified. However, 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine also has some limitations. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. It also has limited solubility in aqueous solutions, which can affect its bioavailability and activity.

Future Directions

There are several future directions for the use of 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine in biomedical research. One potential direction is the use of 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the investigation of the role of CK2 in various cellular processes using 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine as a tool compound. Further studies are also needed to investigate the off-target effects of 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine and to develop more potent and specific inhibitors of CK2.

Scientific Research Applications

1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential use in biomedical research. It has been shown to act as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Due to its inhibitory activity, 1-(2-chloro-6-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine has been proposed as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has also been used as a tool compound in various studies to investigate the role of CK2 in different cellular processes.

properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-18-6-3-7-19(24(25)26)20(18)22-10-12-23(13-11-22)29(27,28)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHDREPOQWCQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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